N-Ethyl-N,2-dimethylpiperidin-3-amine
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Overview
Description
N-Ethyl-N,2-dimethylpiperidin-3-amine is an organic compound with the molecular formula C9H20N2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in organic synthesis and as a building block in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-N,2-dimethylpiperidin-3-amine can be synthesized through the reaction of N-ethylpiperidine with formaldehyde and hydrogen cyanide, followed by reduction with lithium aluminum hydride. The reaction conditions typically involve an inert atmosphere and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes. The starting materials are fed into the reactor, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified using distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N,2-dimethylpiperidin-3-amine undergoes various chemical reactions, including:
Substitution: This compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or neutral conditions.
Reduction: Lithium aluminum hydride; conducted in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are usually performed in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-Ethyl-N,2-dimethylpiperidin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Ethyl-N,2-dimethylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved often include modulation of neurotransmitter release and inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpiperidin-3-amine: Similar structure but lacks the ethyl group on the nitrogen atom.
N-Methyl-N-ethylpiperidin-3-amine: Similar structure but has only one methyl group on the nitrogen atom.
Uniqueness
N-Ethyl-N,2-dimethylpiperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H20N2 |
---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
N-ethyl-N,2-dimethylpiperidin-3-amine |
InChI |
InChI=1S/C9H20N2/c1-4-11(3)9-6-5-7-10-8(9)2/h8-10H,4-7H2,1-3H3 |
InChI Key |
GFXYWIMGCZJRPP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1CCCNC1C |
Origin of Product |
United States |
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